molecular formula C16H12Cl2N2O2S B2805150 N-(2,5-dichlorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide CAS No. 853902-06-4

N-(2,5-dichlorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

Cat. No.: B2805150
CAS No.: 853902-06-4
M. Wt: 367.24
InChI Key: WPOKFRZVHCWGLU-UHFFFAOYSA-N
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Description

N-(2,5-Dichlorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery. This compound features a benzothiazole core, a privileged scaffold renowned for its diverse pharmacological profiles and its presence in many biologically active molecules . The structure is further modified with a 2,5-dichlorophenyl moiety, a group often incorporated to influence the compound's lipophilicity, binding affinity, and overall pharmacokinetic properties. Benzothiazole-based compounds are extensively investigated as core scaffolds in the search for new therapeutic agents . Research into analogous structures has demonstrated potential in various areas, including the development of anticancer agents, kinase inhibitors, and photosensitizers for photodynamic therapy . The specific research value of this compound lies in its hybrid structure, which combines two pharmaceutically relevant fragments, making it a valuable intermediate or candidate for high-throughput screening, structure-activity relationship (SAR) studies, and hit-to-lead optimization campaigns. For Research Use Only (RUO). This product is intended for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic agent. The buyer assumes full responsibility for all analytical characterization and for confirming the product's identity and purity prior to use.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2S/c17-10-5-6-11(18)12(9-10)19-15(21)7-8-20-13-3-1-2-4-14(13)23-16(20)22/h1-6,9H,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOKFRZVHCWGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related amides and benzothiazole derivatives, focusing on substituent effects, physicochemical properties, and bioactivity. Key analogs are summarized below:

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Bioactivity (if reported) References
N-(2,5-Dichlorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide (Target) C₁₆H₁₂Cl₂N₂O₂S 367.25 Not reported 2,5-Dichlorophenyl; 2-oxo-benzothiazole Not explicitly reported -
N-(2,5-Dimethylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide C₁₈H₁₈N₂O₂S (C489-0330) 326.41 Not reported 2,5-Dimethylphenyl; 2-oxo-dihydrobenzothiazole Screening compound (specific use undefined)
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(aryl)propanamides (7c-7f) C₁₆H₁₇N₅O₂S₂ to C₁₇H₁₉N₅O₂S₂ 375–389 134–178 Aryl = methyl-substituted phenyl; oxadiazole-thiazole hybrid Not explicitly reported
Propanil [N-(3,4-Dichlorophenyl)propanamide] C₉H₉Cl₂NO 218.08 Not reported Simple dichlorophenyl-propanamide (no heterocycle) Herbicide
(E)-N-(3,5-bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)acrylamide (1f) C₁₇H₁₀Cl₂F₆NO 430.17 Not reported Dichlorophenyl-acrylamide; trifluoromethyl substituents Antitumor activity against gastric cells

Structural and Physicochemical Differences

  • Substituent Effects: The 2,5-dichlorophenyl group in the target compound contrasts with methyl-substituted phenyls in analogs like C489-0330 and 7c-7f .
  • Thermal Stability :

    • Analogs 7c-7f exhibit higher melting points (134–178°C) due to their oxadiazole-thiazole cores and hydrogen-bonding capabilities . The target compound’s melting point is unreported but likely lower due to reduced hydrogen-bonding sites compared to 7c-7f.

Bioactivity Trends

  • The benzothiazole core in the target compound may similarly interact with cellular targets, though chlorine substituents could modulate toxicity or selectivity. In contrast, simpler amides like Propanil lack heterocyclic motifs and exhibit herbicidal rather than anticancer effects .
  • Screening Utility :

    • The dimethylphenyl analog C489-0330 is marketed as a screening compound, suggesting the benzothiazole-propanamide scaffold is of interest in drug discovery pipelines . The dichlorophenyl variant may offer enhanced bioactivity due to increased electrophilicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,5-dichlorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling a 2,5-dichloroaniline derivative to a benzothiazole-based propanamide precursor. Key steps include:

  • Amide bond formation : Use of coupling agents like EDCI/HOBt in solvents such as dimethylformamide (DMF) or dichloromethane (DCM) .
  • Cyclization : Controlled pH (e.g., acidic conditions for benzothiazole ring closure) and temperature (60–80°C) to avoid side reactions .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can the structural identity of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm; benzothiazole carbonyl at δ 168–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+^+ ~405.2 Da) .
  • Infrared Spectroscopy (IR) : Peaks at 1660–1680 cm1^{-1} (amide C=O) and 1240–1260 cm1^{-1} (benzothiazole C-S) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar benzothiazole derivatives?

  • Methodological Answer :

  • Comparative SAR Analysis : Compare substituent effects using a table (e.g., chloro vs. methoxy groups on phenyl rings). For example:
SubstituentBiological ActivityKey Finding
2,5-dichloroAntimicrobialEnhanced activity due to electron-withdrawing groups
4-methoxyAnti-inflammatoryImproved solubility but reduced potency
  • Target-Specific Assays : Use receptor-binding studies (e.g., fluorescence polarization for kinase inhibition) to isolate mechanisms .

Q. How can crystallographic data (e.g., SHELXL refinement) clarify conformational flexibility of the benzothiazole-propanamide backbone?

  • Methodological Answer :

  • X-ray Diffraction : Grow single crystals in DMSO/ethyl acetate mixtures. Refine using SHELXL with constraints for disordered atoms (e.g., dichlorophenyl torsion angles) .
  • Density Functional Theory (DFT) : Compare experimental bond lengths/angles with computed values (e.g., benzothiazole C-N bond: 1.32 Å experimental vs. 1.30 Å DFT) .

Q. What experimental designs mitigate challenges in assessing the compound’s metabolic stability?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Use NADPH cofactor to simulate Phase I metabolism .
  • Stability-Optimized Analogues : Introduce deuterium at labile positions (e.g., propanamide α-hydrogens) to prolong half-life .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous vs. organic solvents?

  • Resolution Strategy :

  • Solubility Profiling : Conduct parallel experiments in PBS (pH 7.4), DMSO, and ethanol. Use nephelometry to quantify precipitation thresholds .
  • LogP Measurement : Determine octanol/water partition coefficients (predicted LogP ~3.5) to explain discrepancies in polar vs. non-polar solvents .

Key Research Tools and Techniques

  • Structural Elucidation : SHELXL (crystallography), Gaussian (DFT) .
  • Biological Assays : MTT for cytotoxicity, microsomal stability testing .
  • Analytical Chemistry : HPLC-PDA for purity, HRMS for molecular confirmation .

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